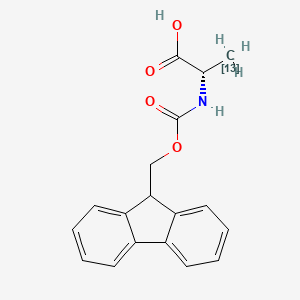

Fmoc-Ala-OH-3-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-XEHHCZBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583960 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201489-21-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Fmoc-Ala-OH-3-13C?

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-OH-3-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) is a foundational building block used extensively in solid-phase peptide synthesis (SPPS).[1][2] Its ¹³C-labeled analogue, Fmoc-L-Ala-OH-3-¹³C , is a stable isotope-labeled amino acid that serves as a critical tool in advanced proteomics, metabolic analysis, and structural biology.[3][4] The incorporation of a Carbon-13 isotope at the methyl group (C3 position) provides a specific probe for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), without altering the underlying chemical reactivity of the molecule.[5][6]

This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for Fmoc-Ala-OH-3-¹³C and its unlabeled counterpart.

Chemical and Physical Properties

The fundamental chemical properties of Fmoc-Ala-OH are largely retained in its isotopically labeled form. The primary distinctions are the molecular weight and the resulting mass shift, which are crucial for isotopic tracing and analysis.[5] The data presented below is compiled from various chemical suppliers and databases.

Properties of Standard Fmoc-L-Ala-OH

| Property | Value | Reference(s) |

| CAS Number | 35661-39-3 | [1] |

| Molecular Formula | C₁₈H₁₇NO₄ | [2] |

| Molecular Weight | 311.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 147-153 °C | [1] |

| Solubility | Soluble in DMF, DMSO, and water. | [1][3][8] |

| Optical Activity | [α]20/D −18°, c = 1 in DMF | |

| Storage Conditions | 2-8°C, protect from light. | [9] |

Comparative Properties of ¹³C-Labeled Fmoc-L-Alanine Derivatives

The strategic placement of ¹³C isotopes allows for specific applications. Fmoc-Ala-OH-3-¹³C is labeled at a single carbon position, whereas other variants like Fmoc-Ala-OH-¹³C₃ are fully labeled on the alanine backbone.

| Property | Fmoc-L-Ala-OH-3-¹³C | Fmoc-L-Ala-OH-¹³C₃ |

| CAS Number | 201489-21-6 | 765259-05-0 |

| Molecular Formula | C₁₇¹³CH₁₇NO₄ | C₁₅¹³C₃H₁₇NO₄ |

| Molecular Weight | 312.32 g/mol | 314.31 g/mol |

| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C |

| Mass Shift from Unlabeled | M+1 | M+3 |

| Appearance | White to off-white solid powder | White to off-white solid powder |

| Melting Point | 147-153 °C | 147-153 °C |

| Optical Activity | [α]20/D -18°, c = 1 in DMF | [α]20/D -18°, c = 1 in DMF |

| Reference(s) | [9] | [3][10] |

Core Applications and Experimental Protocols

The primary application for Fmoc-Ala-OH and its labeled variants is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] The ¹³C label in Fmoc-Ala-OH-3-¹³C makes the resulting synthetic peptides invaluable for quantitative proteomics (as internal standards) and for NMR-based structural studies, where the labeled alanine residue provides an unambiguous signal.[3][4]

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for the coupling of an Fmoc-protected amino acid onto a resin-bound peptide chain.

Materials:

-

Fmoc-Ala-OH-3-¹³C

-

Solid-phase resin with N-terminal amine (e.g., Rink Amide or Wang resin)

-

Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC/Oxyma

-

Activator Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: DMF, Dichloromethane (DCM)

Methodology:

-

Resin Swelling: The peptide synthesis resin is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

The resin is drained.

-

The deprotection solution (20% piperidine in DMF) is added to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

The reaction is allowed to proceed for 5-10 minutes. This step is typically repeated once.

-

The resin is thoroughly washed with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Ala-OH-3-¹³C (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activator base (DIEA, 6-10 eq.).

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling Reaction:

-

The activated amino acid solution is added to the deprotected resin.

-

The reaction is agitated at room temperature for 1-2 hours.

-

A ninhydrin test can be performed to confirm the complete consumption of free amines, indicating reaction completion.

-

-

Washing: The resin is drained and washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Cycle Repetition: For the next amino acid in the sequence, the process is repeated from Step 2 (Fmoc Deprotection).

Workflow for Single Amino Acid Incorporation in SPPS

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Ala-OH.

Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-Ala-OH-3-¹³C is a specialized chemical reagent that combines the well-established utility of Fmoc-protected alanine in peptide synthesis with the analytical power of stable isotope labeling. Its properties are nearly identical to the unlabeled form, allowing for seamless integration into existing SPPS protocols. The precise mass shift it introduces is essential for researchers in drug development and proteomics, enabling highly sensitive and specific quantification and structural analysis of peptides and proteins.

References

- 1. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 2. Fmoc-Ala-OH 95 35661-39-3 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 6. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 7. FMOC-ALA-OH CAS 35661-39-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. apexbt.com [apexbt.com]

- 9. L-Alanine-ð-Fmoc (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Fmoc-Ala-OH-13C3 99 atom % 13C, 99% (CP) [sigmaaldrich.com]

An In-depth Technical Guide to Fmoc-Ala-OH-3-13C: Structure, Molecular Weight, and Applications

This technical guide provides a comprehensive overview of Fmoc-Ala-OH-3-13C, a stable isotope-labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. This document details the molecular properties, structure, synthesis, and key applications of this reagent, with a focus on its role in peptide synthesis and metabolic research.

Molecular Properties and Structure

This compound is a derivative of the amino acid L-alanine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The designation "3-13C" signifies that the carbon atom at the third position (the methyl group) of the alanine side chain is the heavy isotope of carbon, ¹³C. This isotopic labeling introduces a specific mass shift, making it a valuable tool for mass spectrometry-based analyses.

The chemical and physical properties of this compound are summarized in the table below. For comparison, the properties of the unlabeled analogue (Fmoc-Ala-OH) and the fully carbon-13 labeled version (Fmoc-Ala-OH-¹³C₃) are also included.

| Property | This compound | Fmoc-Ala-OH (Unlabeled) | Fmoc-Ala-OH-¹³C₃ |

| CAS Number | 201489-21-6[1] | 35661-39-3[2][3] | Not explicitly available for ¹³C₃ variant. (Unlabeled: 35661-39-3) |

| Molecular Formula | C(₁₃)C₁₇H₁₇NO₄[1] | C₁₈H₁₇NO₄ | ¹³C₃C₁₅H₁₇NO₄[4] |

| Molecular Weight | 312.32 g/mol [1] | 311.33 g/mol [5] | 314.31 g/mol [4] |

| Linear Formula | ¹³CH₃CH(NH-Fmoc)CO₂H | CH₃CH(NH-Fmoc)CO₂H | ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H[4] |

| Mass Shift | M+1 | N/A | M+3 |

| Isotopic Purity | 99 atom % ¹³C | N/A | 99 atom % ¹³C |

| Melting Point | 147-153 °C (lit.)[6] | 147-153 °C (lit.) | 147-153 °C (lit.) |

| Appearance | White to off-white solid[5] | White to off-white solid[5] | White to off-white solid |

The structure of this compound consists of the L-alanine backbone with the amino group protected by the Fmoc moiety. The isotopic label is specifically located on the methyl carbon of the alanine side chain.

Synthesis of this compound

The synthesis of this compound is analogous to the standard procedures for preparing Fmoc-protected amino acids. The primary distinction is the use of the isotopically labeled starting material, L-Alanine-3-¹³C.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for Fmoc protection of amino acids.

Materials:

-

L-Alanine-3-¹³C

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution: Dissolve L-Alanine-3-¹³C (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane in a round-bottom flask.

-

Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (approximately 2.5 equivalents) to achieve a basic pH. Subsequently, add Fmoc-OSu (approximately 1.1 equivalents) portion-wise.

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with dichloromethane (DCM) to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 using 1M HCl. This will precipitate the this compound product.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold deionized water.

-

-

Purification and Drying: The crude product can be further purified by recrystallization if necessary. Dry the final product under vacuum to yield this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Stable isotope-labeled amino acids like this compound are indispensable tools in modern biomedical research.[7][8] Their applications span from fundamental metabolic studies to advanced drug development.[9]

-

Peptide Synthesis and Quantitative Proteomics: this compound is primarily used as a building block in solid-phase peptide synthesis (SPPS).[4][10] The incorporation of this labeled amino acid into a peptide sequence creates an internal standard that is chemically identical to its natural counterpart but distinguishable by mass spectrometry. This enables precise and absolute quantification of proteins in complex biological samples, a technique crucial for biomarker discovery and validation.

-

Metabolic Tracing and Flux Analysis: In metabolic research, ¹³C-labeled compounds are used to trace the fate of carbon atoms through various metabolic pathways.[9][11] By supplying cells or organisms with a substrate enriched in ¹³C, researchers can track its incorporation into downstream metabolites, providing quantitative insights into metabolic fluxes.[11] This is particularly valuable for understanding the metabolic reprogramming in diseases like cancer.[11]

-

Drug Metabolism Studies: Labeled compounds are instrumental in investigating the metabolism of drugs.[9] By administering a drug candidate that contains a ¹³C label, researchers can track its breakdown and excretion, providing critical information about its pharmacokinetic properties and metabolic fate.[9]

Experimental Protocol: Incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.[10]

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: Methanol, Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for this compound):

-

Dissolve this compound (2-4 equivalents), HBTU/HOBt (3.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. To ensure complete reaction, the coupling time can be extended.[10]

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, drain the reaction mixture and wash the resin extensively with DMF and DCM.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a highly valuable, isotopically labeled building block for chemical and biological research. Its specific ¹³C labeling allows for precise mass-based detection, making it an essential tool in quantitative proteomics, metabolic flux analysis, and drug metabolism studies. The well-established protocols for its synthesis and incorporation into peptides ensure its accessibility and utility for researchers aiming to gain deeper insights into complex biological systems.

References

- 1. scbt.com [scbt.com]

- 2. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | C18H17NO4 | CID 6364642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35661-39-3|Fmoc-Ala-OH|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Ala-OH (3-13C) | CAS#:201489-21-6 | Chemsrc [chemsrc.com]

- 7. pharmiweb.com [pharmiweb.com]

- 8. chempep.com [chempep.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Isotopic Purity of Commercially Available Fmoc-Ala-OH-3-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available N-(9-Fluorenylmethoxycarbonyl)-L-alanine-¹³C₃ (Fmoc-Ala-OH-3-¹³C). Ensuring the isotopic enrichment and chemical purity of this critical reagent is paramount for the accuracy and reproducibility of a wide range of applications, from solid-phase peptide synthesis (SPPS) to metabolic research and structural biology. This document details the quality specifications from various suppliers, provides comprehensive experimental protocols for purity assessment, and visualizes the analytical workflow and key concepts.

Quantitative Data Summary

The isotopic and chemical purity of Fmoc-Ala-OH-3-¹³C are critical quality attributes that directly impact its performance in downstream applications. The following table summarizes the specifications for this isotopically labeled amino acid from prominent commercial suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.

| Supplier | Isotopic Purity (atom % ¹³C) | Chemical Purity | Analytical Technique(s) |

| Sigma-Aldrich | 99 atom % ¹³C | 99% (CP) | bio NMR: suitable |

| Cambridge Isotope Laboratories | 99% (for ¹³C₃, ¹⁵N variant)[1] | 98%[1] | Biomolecular NMR, Proteomics[1] |

| Biosynth | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| AnaSpec | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: Isotopic purity refers to the percentage of the labeled atoms in the molecule that are the desired isotope (e.g., ¹³C). Chemical purity (CP) indicates the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition.

Experimental Protocols

The determination of isotopic purity for Fmoc-Ala-OH-3-¹³C is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment and isotopic composition of a sample. For ¹³C-labeled compounds, both ¹H and ¹³C NMR are invaluable.

Objective: To determine the isotopic enrichment of ¹³C at the three carbon positions of the alanine moiety.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Fmoc-Ala-OH-3-¹³C.

-

Dissolve the sample in a deuterated NMR solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The proton signals of the alanine (α-H and β-CH₃) will exhibit characteristic coupling to the attached ¹³C nuclei (¹J_CH and ²J_CH), resulting in the appearance of ¹³C satellites. The relative integrals of these satellite peaks compared to the central peak (from any residual ¹²C-H) can be used to estimate ¹³C enrichment.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. This will result in three singlets corresponding to the carboxyl, α-carbon, and β-carbon of the alanine.

-

To achieve quantitative results, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the carbon nuclei) to allow for full magnetization recovery.

-

The absence of significant signals at the chemical shifts corresponding to the natural abundance ¹²C isotopologue is indicative of high isotopic purity.

-

-

-

Data Analysis:

-

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

-

For ¹³C NMR, integrate the signals corresponding to the three carbon atoms of alanine. The isotopic purity can be calculated by comparing the integral of the ¹³C-labeled positions to any observable signals from the corresponding unlabeled positions, though at high enrichment levels, the latter may be indistinguishable from the baseline noise.

-

A more precise method involves the use of an internal standard with a known concentration and a single carbon signal in a clean region of the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution.

Objective: To confirm the molecular weight and determine the isotopic distribution of Fmoc-Ala-OH-3-¹³C.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Fmoc-Ala-OH-3-¹³C (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Further dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

-

The addition of a small amount of a weak acid, such as formic acid, can aid in ionization.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) to resolve the isotopic peaks.

-

Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the parent molecule.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of Fmoc-Ala-OH-3-¹³C (expected [M+H]⁺ ≈ 315.1 Da).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum. The most abundant peak in the isotopic cluster should correspond to the fully ¹³C-labeled molecule.

-

The mass of the fully labeled Fmoc-Ala-OH-3-¹³C will be approximately 3 mass units higher than the corresponding unlabeled compound.

-

The relative intensities of the M, M+1, M+2, and M+3 peaks (where M is the mass of the unlabeled isotopologue) will reveal the isotopic distribution. For a high-purity sample, the M+3 peak should be the base peak.

-

Compare the experimentally observed isotopic distribution with the theoretically calculated distribution for the desired level of enrichment to quantify the isotopic purity.

-

Visualizations

To better illustrate the processes and relationships described, the following diagrams are provided.

Caption: Workflow for assessing the isotopic purity of Fmoc-Ala-OH-3-¹³C.

Caption: Conceptual relationship between different purity metrics.

References

Harnessing Precision: A Technical Guide to the Applications of 13C Labeled Alanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes into peptides and proteins represents a cornerstone of modern biomedical research and pharmaceutical development. Among these, 13C labeled alanine stands out as a versatile and powerful tool. Its integration into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) provides researchers with the ability to perform precise quantitative analyses and detailed structural elucidations.[1] This technical guide explores the core applications of 13C labeled alanine, offering in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The primary advantage of using 13C labeled alanine lies in the predictable mass shift it introduces without altering the peptide's chemical properties.[1] This key characteristic makes it an invaluable probe for Nuclear Magnetic Resonance (NMR) spectroscopy and an ideal internal standard for absolute quantification of proteins by mass spectrometry.[1]

Core Applications

The use of 13C labeled alanine, particularly Fmoc-L-Alanine (¹³C₃, 99%), is pivotal in several key research areas:

-

Structural Biology: In NMR spectroscopy, the incorporation of 13C labeled alanine simplifies complex spectra, which is especially beneficial when studying large proteins where spectral overlap is a major challenge.[2] This targeted labeling allows researchers to unambiguously assign signals, probe local protein environments, monitor conformational changes, and elucidate three-dimensional structures by providing crucial distance and dihedral angle constraints.[2]

-

Quantitative Proteomics: The Absolute Quantification (AQUA) methodology heavily relies on synthetic peptides containing stable isotope-labeled amino acids.[1] By spiking a known quantity of a peptide containing 13C labeled alanine into a complex biological sample, it serves as an internal standard for the absolute quantification of the target protein.[1]

-

Drug Discovery and Development: 13C labeling is instrumental in screening for and characterizing the binding of small molecules to protein targets.[2] A change in the chemical shift of the 13C-labeled alanine residue upon the introduction of a compound can indicate a direct interaction, providing valuable insights into drug binding and mechanism of action.[2]

-

Enzyme Mechanism and Metabolic Studies: By monitoring the chemical environment of a 13C labeled alanine within an enzyme's active site, researchers can probe catalytic mechanisms.[2] Furthermore, tracing the fate of the ¹³C label allows for the mapping of metabolic and signaling pathways.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the effective use of 13C labeled alanine in peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-13C3

| Property | Value |

| Molecular Formula | C₁₅¹³C₃H₁₇NO₄ |

| Molecular Weight | 314.31 g/mol |

| Isotopic Purity | ≥ 98.5% |

| Appearance | White to off-white solid |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Source: BenchChem[1]

Table 2: Typical ¹³C NMR Chemical Shifts for Alanine in Peptides

| Carbon Atom | Chemical Shift (ppm) in α-helix | Chemical Shift (ppm) in β-sheet |

| Carbonyl (C') | 177.6 ± 1.5 | 175.5 ± 1.5 |

| Alpha-carbon (Cα) | 52.5 ± 1.5 | 50.5 ± 1.5 |

| Beta-carbon (Cβ) | 19.1 ± 1.5 | 21.5 ± 1.5 |

Note: Chemical shifts are sensitive to the local electronic environment. Source: BenchChem[2]

Table 3: Key Parameters for Solid-Phase Peptide Synthesis (SPPS)

| Parameter | Typical Value | Notes |

| Incorporation Efficiency of ¹³C-labeled Amino Acid | >95% | Requires optimized coupling conditions. |

| Overall Crude Peptide Yield | 50-80% | Sequence-dependent. |

| Purity after RP-HPLC | >95% | Dependent on synthesis and purification efficiency. |

| Isotopic Enrichment in Final Peptide | >98% | Dependent on the isotopic purity of the starting material. |

Source: BenchChem[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of 13C labeled alanine.

Protocol 1: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Incorporating ¹³C-Labeled Alanine

This protocol outlines the manual incorporation of a ¹³C-labeled alanine residue into a peptide sequence.

-

Resin Swelling:

-

Place the desired resin (e.g., Wang or Rink Amide) in a synthesis vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to cover the resin (approx. 10 mL per gram).

-

Allow the resin to swell for at least 30 minutes with gentle agitation.[4]

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-(¹³C)Ala-OH:

-

In a separate vial, dissolve Fmoc-(¹³C)Ala-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (3-5 equivalents) in DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Extended reaction times may be needed for optimal incorporation.[1]

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Capping (Optional):

-

If the coupling is incomplete, cap any unreacted amines by treating the resin with an acetic anhydride/DIPEA solution in DMF for 15 minutes.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and its Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.

-

Incubate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Protocol 2: Absolute Protein Quantification (AQUA) Workflow

This protocol describes the use of a custom-synthesized peptide containing ¹³C₃-Alanine for protein quantification.[1]

-

Sample Preparation:

-

Lyse cells or tissues to extract the total protein content.

-

Determine the total protein concentration using a BCA assay.[5]

-

-

Spiking of Internal Standard:

-

Add a precisely known quantity of the purified ¹³C-labeled alanine-containing synthetic peptide to the protein lysate.[1]

-

-

Protein Digestion:

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.[5]

-

Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark for 30 minutes.[5]

-

Dilute the sample with ammonium bicarbonate and add trypsin at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.[5]

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The mass spectrometer will detect both the "light" (native) and "heavy" (¹³C-labeled) versions of the target peptide.

-

-

Data Analysis:

-

Extract the ion chromatograms for both the light and heavy peptide pairs.

-

The ratio of the peak areas (Heavy/Light) directly corresponds to the abundance of the native peptide.

-

Calculate the absolute quantity of the target protein in the original sample based on the known amount of the spiked-in heavy peptide standard.

-

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate key experimental processes.

References

Fmoc-Ala-OH-3-13C CAS number and supplier information

This technical guide provides comprehensive information on Fmoc-Ala-OH-3-13C (CAS Number: 201489-21-6), a stable isotope-labeled amino acid crucial for research and development in proteomics, drug discovery, and material science. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-13C, is a derivative of the amino acid L-alanine. The incorporation of a carbon-13 (¹³C) isotope at the third carbon position makes it a valuable tool for tracing and quantification in various biochemical and medical research applications. The Fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its use in solid-phase peptide synthesis.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 201489-21-6 | [1][2] |

| Molecular Formula | C₁₇¹³CH₁₇NO₄ | [2] |

| Molecular Weight | 312.32 g/mol | [1][2] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Melting Point | 147-153 °C (lit.) | [3] |

| Optical Activity | [α]20/D -18°, c = 1 in DMF | |

| Appearance | White to off-white powder | [4] |

| Storage Temperature | 2-8°C |

Supplier Information

This compound is available from several reputable suppliers specializing in stable isotopes and peptide synthesis reagents.

| Supplier | Product Name | Additional Information |

| Sigma-Aldrich | Fmoc-Ala-OH-3-¹³C | Quality Level 200, suitable for bio NMR.[1] |

| Santa Cruz Biotechnology | Fmoc-Ala-OH (3-¹³C) | For Research Use Only.[2] |

| Biosynth | Fmoc-Ala-OH-3-¹³C | High-quality reference standards.[5] |

| Cambridge Isotope Laboratories, Inc. | L-Alanine-N-Fmoc (3-¹³C, 99%) | Applications in Biomolecular NMR and Proteomics.[6] |

| AnaSpec | Fmoc-Ala-OH (3-¹³C) | Offers custom peptide synthesis services.[7] |

| Alfa Chemistry | Fmoc-Ala-OH-3-¹³C | For experimental/research use.[8] |

Experimental Protocols and Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and for analytical purposes where isotopic labeling is required, such as in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for the incorporation of this compound is dependent on the peptide sequence and the synthesizer used, the general workflow of Fmoc-based SPPS is as follows:

-

Resin Swelling: The synthesis support resin is swollen in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a basic solution, typically 20% piperidine in DMF.

-

Amino Acid Coupling: The carboxyl group of the incoming this compound is activated by a coupling reagent (e.g., HBTU, HATU) and then coupled to the deprotected N-terminus of the resin-bound peptide chain.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

The following diagram illustrates the general workflow of solid-phase peptide synthesis.

Signaling Pathways and Logical Relationships

The primary utility of this compound is not in modulating signaling pathways directly but in the synthesis of labeled peptides that are then used to study these pathways. For instance, a ¹³C-labeled peptide can be used as an internal standard for quantitative mass spectrometry to accurately measure the levels of a specific protein in a biological sample under different conditions.

The logical relationship for the application of this compound in a quantitative proteomics experiment is outlined below.

Conclusion

This compound is an essential reagent for modern biochemical and pharmaceutical research. Its primary application in the synthesis of isotopically labeled peptides enables precise and quantitative studies of proteins and their roles in biological processes. The data and protocols provided in this guide are intended to support researchers in the effective utilization of this valuable compound.

References

- 1. This compound 13C 99atom 201489-21-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-Ala-OH-13C3 99 atom % 13C, 99% (CP) [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | 201489-21-6 | BIA48921 | Biosynth [biosynth.com]

- 6. L-Alanine-ð-Fmoc (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Fmoc-Ala-OH (3-13C) [anaspec.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Understanding Fmoc protection in solid-phase peptide synthesis

An In-depth Technical Guide to Fmoc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, the cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles, present detailed experimental protocols, summarize critical quantitative data, and illustrate key workflows and reaction mechanisms.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) revolutionized the production of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids to build the peptide chain.[1] This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing at each step.[2]

The most prevalent strategy in SPPS is the Fmoc/tBu approach.[1][3] This strategy utilizes the base-labile Fmoc group for the temporary protection of the Nα-amino group of the amino acids.[2] The side chains of reactive amino acids are protected by acid-labile groups, typically derived from tert-butanol (tBu) or trityl (Trt).[4]

The key advantage of the Fmoc/tBu strategy is its orthogonality .[5][] The Nα-Fmoc group can be removed under mild basic conditions without affecting the acid-labile side-chain protecting groups.[5] Conversely, the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are performed simultaneously using a strong acid like trifluoroacetic acid (TFA).[5][7] This orthogonality contrasts with the older Boc/Bzl strategy, which relies on graduated acid lability and requires harsh, hazardous reagents like liquid hydrogen fluoride (HF) for final cleavage.[1][5] The milder conditions of Fmoc-SPPS make it the method of choice for routine peptide synthesis, compatible with sensitive sequences and automated synthesizers.[5][]

The Chemistry of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is chemically stable under a variety of reaction conditions, particularly acidic ones, but is readily cleaved by a mild base.[8][9] This unique reactivity is central to its utility in SPPS.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[10]

-

Proton Abstraction: The base abstracts the relatively acidic proton on the 9-position of the fluorenyl ring system.[4][10]

-

β-Elimination: This abstraction initiates a β-elimination reaction, leading to the release of the free Nα-amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[4][5][10]

-

Scavenging: The DBF byproduct would irreversibly cap the newly liberated amine if not removed. The secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, trapping the DBF to form a stable, soluble adduct that is easily washed away.[5][10]

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.

The Standard Fmoc-SPPS Synthetic Cycle

A typical Fmoc-SPPS workflow involves the iterative repetition of four key steps: deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence.

Caption: The complete workflow of Fmoc solid-phase peptide synthesis.

Reagents and Quantitative Data

The success of Fmoc-SPPS relies on the careful selection of resins, protecting groups, and reagents. High stepwise efficiency is critical, as small losses in yield at each step compound to dramatically lower the overall yield of the final peptide.[11][12] For instance, for a 70-residue peptide, a 99% stepwise yield results in a theoretical final yield of only 24%, whereas a 99.5% stepwise yield increases this to 50%.[12]

Orthogonal Side-Chain Protecting Groups

The choice of side-chain protecting group is critical to prevent unwanted reactions.[5] In the Fmoc/tBu strategy, these groups must be stable to the basic conditions used for Fmoc removal but labile to the final acid cleavage.[5]

| Amino Acid | Standard Side-Chain Protecting Group (tBu-based) |

| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |

| Asn, Gln | Trt (Trityl) |

| Asp, Glu | OtBu (tert-Butyl ester) |

| Cys, His | Trt (Trityl) |

| Lys, Trp | Boc (tert-Butoxycarbonyl) |

| Ser, Thr, Tyr | tBu (tert-Butyl ether) |

| Table 1: Standard acid-labile side-chain protecting groups used in Fmoc-SPPS.[5] |

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. Modern coupling reagents are highly efficient and minimize side reactions like racemization.[13]

| Reagent Class | Examples | Activating Base | Notes |

| Aminium/Uronium | HBTU, TBTU, HCTU, HATU | DIPEA, Collidine | Extremely popular and efficient.[9] HATU is highly potent for difficult couplings.[9] |

| Phosphonium | BOP, PyBOP, PyAOP | DIPEA, Collidine | Well-suited for cyclization reactions.[13] Avoid with phosphorylated amino acids.[13] |

| Carbodiimide | DIC, DCC | Additive (Oxyma, HOBt) | Often used with additives to suppress racemization.[14] DIC/Oxyma is a very effective and common combination.[14] |

| Table 2: Common coupling reagents and their typical activating bases. |

Final Cleavage Cocktails

The final step involves treating the resin-bound peptide with a TFA-based cleavage cocktail. These cocktails contain scavengers to quench the highly reactive cationic species generated from the protecting groups and resin linker, which could otherwise modify sensitive residues.[7]

| Reagent Cocktail | Composition (v/v) | Primary Application |

| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose for most sequences, especially when using Trp(Boc) and Arg(Pbf).[7] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides with multiple sensitive residues (Arg(Mtr), Cys, Met).[7] |

| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for Trityl-based groups.[15] |

| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | Specifically designed to prevent the oxidation of Methionine residues during cleavage.[15][16] |

| Table 3: Common cleavage cocktails for final deprotection and resin cleavage.[7][15][16][17] |

Detailed Experimental Protocols

The following protocols represent standard procedures in a manual Fmoc-SPPS workflow.

Protocol 1: Standard Nα-Fmoc Deprotection

This procedure is performed to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Wash the peptide-resin with DMF (3 times).

-

Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 minutes.[9]

-

Filter and drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate the mixture for an additional 7-10 minutes to ensure complete deprotection.[9]

-

Filter and drain the solution.

-

Wash the peptide-resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Protocol 2: Standard Amino Acid Coupling (HBTU/DIPEA)

This protocol describes the activation and coupling of the next amino acid in the sequence.

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (2.9-3.0 eq.) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution to begin the activation process. Agitate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

To monitor completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative color test (e.g., Kaiser test) to detect any remaining free primary amines.

-

Once the reaction is complete (negative Kaiser test), filter the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and then with a solvent like Isopropanol (IPA) or Dichloromethane (DCM) before proceeding to the next deprotection step.[9]

Protocol 3: Monitoring and Cleavage

This protocol outlines the final cleavage of the peptide from the solid support.

-

After the final coupling and deprotection steps are complete, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) in a well-ventilated fume hood.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[15]

-

Stir or agitate the mixture at room temperature for 1.5 to 2 hours.[15][18]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[7]

-

Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc-SPPS is susceptible to several sequence-dependent side reactions that can reduce the purity and yield of the final product.

Aspartimide Formation

This is one of the most serious side reactions in Fmoc chemistry.[14] It is a base-catalyzed intramolecular cyclization that occurs with aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. The resulting five-membered ring is an aspartimide, which can subsequently be opened by piperidine to form undesired β-aspartyl peptides and piperidide adducts.[9][14][19]

Mitigation:

-

Adding an acidic modifier like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce the rate of aspartimide formation.[9][14]

-

Using alternative, less nucleophilic bases like piperazine has been shown to cause significantly less side reaction.[20][21]

-

Employing sterically hindered side-chain protecting groups on the Asp residue or using backbone protection (e.g., Hmb group) can completely suppress this side reaction.[9][20][21]

Caption: Key pathways for the base-induced aspartimide side reaction.

Diketopiperazine Formation

This side reaction involves the intramolecular cyclization of a resin-bound dipeptide after Fmoc removal, which cleaves the dipeptide from the resin and terminates chain growth.[9][19] It is most common when Proline or Glycine is in the C-terminal or penultimate position.[19]

Mitigation:

-

Couple the third amino acid immediately after deprotecting the dipeptide.

-

Use sterically hindered resins like 2-chlorotrityl chloride resin, which inhibits the cyclization reaction.[19]

Racemization

Loss of stereochemical integrity can occur during the carboxyl activation step of coupling, particularly for Cysteine and Histidine. Base-mediated activation methods (e.g., using DIPEA) can exacerbate this issue.

Mitigation:

-

For Cys, perform coupling under acidic or neutral conditions using reagents like DIPCDI/HOBt.

-

For His, use specialized coupling reagents like DEPBT, which are known to suppress racemization.[13]

-

Avoid prolonged pre-activation times.

Conclusion

The Fmoc/tBu strategy is a powerful and versatile methodology that has become the standard for solid-phase peptide synthesis in both academic and industrial settings. Its mild reaction conditions, orthogonal protection scheme, and suitability for automation have enabled the routine synthesis of complex and lengthy peptides. A thorough understanding of the underlying chemistry, potential side reactions, and optimization strategies is essential for researchers to achieve high yields and purities in their synthetic targets, paving the way for advancements in drug discovery, biochemistry, and materials science.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. bachem.com [bachem.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. peptide.com [peptide.com]

- 20. ovid.com [ovid.com]

- 21. ptacts.uspto.gov [ptacts.uspto.gov]

The Strategic Role of Fmoc-Ala-OH-3-¹³C in Advancing Structural Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug discovery, the precise elucidation of peptide and protein three-dimensional structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for determining atomic-resolution structures and characterizing molecular dynamics in solution. The strategic incorporation of stable isotopes, such as ¹³C, into biomolecules is a cornerstone of modern NMR studies, enabling the simplification of complex spectra and providing targeted insights into molecular architecture and function. Among the repertoire of isotopically labeled building blocks, N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3-¹³C (Fmoc-Ala-OH-3-¹³C) has emerged as a critical tool for site-specifically interrogating the structure and dynamics of peptides and proteins. This technical guide provides a comprehensive overview of the role of Fmoc-Ala-OH-3-¹³C in structural biology, detailing its applications, experimental protocols, and the quantitative data that underpins its utility.

The Power of Site-Specific Isotope Labeling with Fmoc-Ala-OH-3-¹³C

The primary challenge in the NMR analysis of biomolecules is spectral complexity and signal overlap, which increases with molecular weight. Site-specific isotopic labeling with ¹³C-enriched amino acids, such as Fmoc-Ala-OH-3-¹³C, offers a potent solution to this problem. By introducing a ¹³C nucleus at a specific position—in this case, the β-carbon of an alanine residue—researchers can selectively observe signals from that site, effectively "turning on" a spectroscopic probe within the protein.[1][2] This targeted approach simplifies crowded spectra and facilitates unambiguous resonance assignment.[2]

Alanine was chosen for this labeling strategy due to its prevalence in diverse protein environments, from hydrophobic cores to solvent-exposed surfaces, and its methyl group's utility as a sensitive probe of local structure and dynamics.[3] Labeling at the Cβ position provides unique advantages for studying side-chain dynamics and packing, which are crucial for protein folding and function.[4]

Applications in Structural Biology and Drug Development

The incorporation of Fmoc-Ala-OH-3-¹³C into peptides and proteins opens up a wide array of applications:

-

De Novo Structure Elucidation: The ¹³C-labeled methyl group of alanine serves as a rich source of structural restraints. Nuclear Overhauser Effect (NOE) contacts between the β-protons and other protons in the molecule provide through-space distance information, which is fundamental for calculating the three-dimensional structure.[2]

-

Studying Protein-Ligand Interactions: By incorporating a ¹³C-labeled alanine at or near a binding site, researchers can monitor changes in its chemical shift upon the addition of a small molecule or binding partner. These chemical shift perturbations provide a sensitive readout of binding events and can be used to map the interaction interface.[2]

-

Investigating Protein Dynamics: NMR relaxation experiments, which measure the decay of nuclear spin magnetization, provide insights into molecular motions over a wide range of timescales. By analyzing the relaxation parameters of the ¹³C-labeled alanine Cβ, the dynamics of the side-chain can be characterized, revealing information about protein flexibility and conformational changes that are often essential for biological activity.[5]

-

Enzyme Mechanism Studies: Placing a ¹³C-labeled alanine within the active site of an enzyme allows for the monitoring of the local chemical environment during the catalytic cycle, offering clues into the enzymatic mechanism.[2]

-

Metabolic Pathway Analysis: The stable isotope label can be used to trace the metabolic fate of alanine in cellular systems, providing insights into metabolic pathways.[2]

Quantitative Data for Structural Analysis

The utility of Fmoc-Ala-OH-3-¹³C in structural biology is grounded in the quantitative NMR parameters that can be measured. These parameters are sensitive to the local chemical environment and the conformation of the peptide backbone and side chains.

| Parameter | Typical Value Range | Structural Information Gained |

| ¹³C Chemical Shift (δ) | ||

| Ala Cβ | 15 - 25 ppm | Sensitive to side-chain packing and local steric environment. Deviations from random coil values indicate secondary structure.[2] |

| Scalar Coupling Constants (J) | ||

| ¹J(Cα-Cβ) | ~35 Hz | Provides information on the Cα-Cβ bond character and can be influenced by backbone conformation.[6] |

| ³J(Hα-Hβ) | 2 - 10 Hz | Dependent on the χ1 dihedral angle, providing constraints on side-chain rotamer populations. |

| NMR Relaxation Parameters | ||

| T1 (Spin-Lattice Relaxation) | Varies (ms to s) | Reports on fast (picosecond to nanosecond) timescale motions of the methyl group.[5] |

| T2 (Spin-Spin Relaxation) | Varies (ms) | Sensitive to slower (microsecond to millisecond) timescale motions and conformational exchange.[5] |

| ¹H-¹³C Heteronuclear NOE | < 1 | Indicates the degree of motional restriction of the Cβ-Hβ bond vector. Values close to 1 suggest a rigid side chain.[5] |

Experimental Protocols

The successful application of Fmoc-Ala-OH-3-¹³C in structural biology relies on a well-defined experimental workflow, encompassing peptide synthesis, purification, and NMR analysis.

Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ala-OH-3-¹³C using standard Fmoc/tBu chemistry.[1][7]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Ala-OH-3-¹³C

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[8]

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Amino Acid Coupling (for standard amino acids): Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA and immediately add the solution to the resin. Agitate for 1-2 hours.

-

Incorporation of Fmoc-Ala-OH-3-¹³C: Use 2 equivalents of Fmoc-Ala-OH-3-¹³C. Activate with a 1:1 mixture of DIC and Oxyma Pure. To ensure complete reaction, increase the coupling time to a minimum of 2 hours, and potentially up to 4 hours.[1] Monitor the reaction using a Kaiser test.

-

Washing: After coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide pellet under vacuum.

-

Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O with phosphate buffer at a specific pH).[9]

-

The typical peptide concentration for structural studies is between 1-5 mM.[9][10]

-

Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition: A suite of NMR experiments is typically acquired to obtain a comprehensive set of structural restraints.

-

1D ¹H and ¹³C Spectra: To assess sample purity and folding.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints. A mixing time of 100-200 ms is typically used.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate the labeled ¹³Cβ with its attached protons. This is the primary experiment to observe the labeled site.

-

3D ¹³C-edited NOESY-HSQC: This experiment resolves the NOEs involving the protons attached to the labeled ¹³Cβ in a third dimension, which is crucial for resolving spectral overlap in larger peptides.[11][12]

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the experimental workflows and the logical relationships in the structural analysis process.

Conclusion

Fmoc-Ala-OH-3-¹³C is a versatile and powerful tool for researchers in structural biology and drug development. Its site-specific incorporation into peptides and proteins via solid-phase peptide synthesis provides a precise handle for NMR spectroscopic studies. By simplifying complex spectra and providing a wealth of quantitative structural and dynamic information, this isotopically labeled amino acid enables the detailed characterization of biomolecular structure, function, and interactions at the atomic level. The methodologies and data presented in this guide offer a solid foundation for the successful application of Fmoc-Ala-OH-3-¹³C in advancing our understanding of the molecular basis of life.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]

- 5. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 10. nmr-bio.com [nmr-bio.com]

- 11. users.cs.duke.edu [users.cs.duke.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Stable Isotope Labeling with Amino Acids (SILAC)

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for accurate and robust quantitative proteomics.[1][2] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can achieve precise relative quantification of protein abundance between different experimental conditions.[1][3][4] The key advantage of SILAC lies in the mixing of cell populations at an early stage, which minimizes experimental variability and enhances quantitative accuracy.[3][5][6][7]

This guide provides a comprehensive overview of the SILAC methodology, including detailed experimental protocols, data presentation strategies, and visualizations of key workflows and biological pathways.

Core Principles of SILAC

The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[1][6] Two populations of cells are cultured in media that are identical except for the presence of either normal ("light") or stable isotope-labeled ("heavy") essential amino acids.[1][8] Commonly, lysine (Lys) and arginine (Arg) are used for labeling because the proteolytic enzyme trypsin cleaves specifically at the C-terminus of these residues, ensuring that the vast majority of tryptic peptides are labeled and thus quantifiable by mass spectrometry.[2][4]

After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy"-labeled cells is fully incorporated with the heavy amino acids.[9][10][11] The two cell populations can then be subjected to different experimental treatments (e.g., drug administration vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).[1][3]

In the mass spectrometer, the chemically identical "light" and "heavy" peptides are easily distinguished by their mass difference. The relative abundance of a protein between the two conditions is determined by the ratio of the signal intensities of the corresponding heavy and light peptide pairs.[1][4][7]

Experimental Protocols

The successful execution of a SILAC experiment requires careful attention to detail in each step of the workflow. The following sections provide a detailed methodology for a typical SILAC experiment.

Cell Culture and Metabolic Labeling

The initial and most critical phase of a SILAC experiment is the complete and efficient labeling of the cell proteome.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" stable isotope-labeled L-lysine (e.g., ¹³C₆-L-lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine)

-

Cell line of interest

-

Standard cell culture reagents and equipment

Protocol:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient basal medium with either the light or heavy isotopes of lysine and arginine to their normal physiological concentrations. Add dFBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin).

-

Cell Adaptation: Culture the cells in the "heavy" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.[5][9][10][11] A parallel culture should be maintained in the "light" medium.

-

Verification of Incorporation: To confirm complete labeling, harvest a small aliquot of the "heavy"-labeled cells, extract the proteins, and analyze them by mass spectrometry. The incorporation efficiency should be >97%.

Experimental Treatment and Cell Harvesting

Once complete labeling is achieved, the experimental treatment can be applied.

Protocol:

-

Treatment: Apply the desired experimental treatment (e.g., drug, growth factor) to one of the cell populations (either "light" or "heavy"). The other population serves as the control.

-

Harvesting: After the treatment period, harvest both the "light" and "heavy" cell populations. Wash the cells with ice-cold PBS to remove any residual medium.

-

Cell Counting and Mixing: Accurately count the cells from both populations and mix them at a 1:1 ratio. This step is crucial for accurate quantification.

Protein Extraction and Digestion

The combined cell pellet is then processed to extract and digest the proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

Protocol:

-

Cell Lysis: Resuspend the mixed cell pellet in lysis buffer and incubate on ice to lyse the cells.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding DTT and incubating. Then, alkylate the free cysteine residues by adding IAA.

-

In-solution or In-gel Digestion:

-

In-solution: Dilute the protein lysate with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin and incubate overnight at 37°C.

-

In-gel: Separate the proteins by SDS-PAGE. Excise the entire protein lane, cut it into small pieces, and destain. Reduce, alkylate, and then digest the proteins within the gel pieces with trypsin.

-

-

Peptide Cleanup: After digestion, desalt and concentrate the peptides using a C18 solid-phase extraction method.

Mass Spectrometry and Data Analysis

The final step involves the analysis of the peptide mixture by LC-MS/MS and subsequent data analysis to identify and quantify the proteins.

Protocol:

-

LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer will acquire MS1 scans to detect the peptide precursor ions (both light and heavy pairs) and MS2 scans to fragment the peptides for identification.

-

Data Analysis Software: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data.[1] The software will perform peptide identification, protein inference, and quantification based on the intensity ratios of the light and heavy peptide pairs.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured format to facilitate interpretation and comparison. A well-organized table is essential for summarizing the results.

| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | log₂(H/L Ratio) | Number of Peptides | p-value |

| P00533 | EGFR | Epidermal growth factor receptor | 2.54 | 1.34 | 15 | 0.001 |

| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 1.89 | 0.92 | 8 | 0.012 |

| Q13485 | SOS1 | Son of sevenless homolog 1 | 1.65 | 0.72 | 11 | 0.025 |

| P27361 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 0.98 | -0.03 | 21 | 0.890 |

| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 1.05 | 0.07 | 18 | 0.750 |

| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 3.12 | 1.64 | 9 | 0.0005 |

Table 1. Example of Quantitative SILAC Data for Proteins in a Signaling Pathway. The table includes the protein accession number, gene symbol, protein name, the heavy-to-light (H/L) ratio indicating the relative abundance change, the log2 transformed ratio for symmetrical representation of up- and down-regulation, the number of unique peptides identified for each protein, and a statistical p-value indicating the significance of the observed change.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for a SILAC-based quantitative proteomics study comparing a drug-treated sample to a control.

Signaling Pathway Example: EGFR Signaling

The Epidermal Growth factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell proliferation, survival, and differentiation. SILAC has been instrumental in elucidating the dynamic changes in this pathway upon stimulation.[1][12][13]

Caption: A simplified representation of the EGFR signaling pathway, a common target of investigation using SILAC for quantitative analysis of protein dynamics.

Applications in Drug Development and Research

SILAC is a valuable tool for:

-

Target Identification and Validation: Identifying the cellular targets of small molecules and drugs.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which drugs exert their effects.

-

Biomarker Discovery: Identifying proteins that are differentially expressed in response to disease or treatment.

-

Signaling Pathway Analysis: Quantifying the dynamic changes in protein abundance and post-translational modifications within signaling networks.[6][9]

-

Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[6]

Conclusion

Stable Isotope Labeling with Amino Acids in Cell Culture is a robust and accurate method for quantitative proteomics that provides valuable insights into complex biological processes. Its ability to minimize experimental error and provide precise relative quantification makes it an indispensable tool for researchers, scientists, and drug development professionals seeking to understand the dynamic nature of the proteome. By following the detailed protocols and data presentation guidelines outlined in this guide, researchers can effectively leverage the power of SILAC to advance their scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. research.yale.edu [research.yale.edu]

- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CambridgeCentreForProteomics/camprotR: vignettes/SILAC.Rmd [rdrr.io]

- 7. Relative Quantification: SILAC [bpmsf.ucsd.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Use of Fmoc-Ala-OH-3-13C in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Fmoc-Ala-OH-3-13C in metabolic flux analysis (MFA), a powerful technique for elucidating the intricate network of metabolic pathways within cellular systems. This document details the journey from the protected amino acid to its use as a tracer in living cells, offering detailed experimental protocols, data interpretation strategies, and visualization of key processes. The insights gained from these studies are pivotal for understanding disease metabolism, identifying novel drug targets, and assessing the mechanism of action of therapeutic compounds.

Core Principles: Tracing Cellular Metabolism with 13C-Labeled Alanine

Metabolic flux analysis using stable isotopes, such as 13C, allows for the quantitative determination of in vivo reaction rates (fluxes) within a metabolic network.[1] The foundational principle involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites.[2] The resulting mass isotopomer distributions (MIDs), measured by mass spectrometry (MS), provide a detailed fingerprint of the active metabolic pathways.[2]

Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[2] Its reversible conversion to pyruvate via alanine aminotransferase (ALT) makes 13C-labeled alanine an exceptional tracer for probing central carbon metabolism.[2]